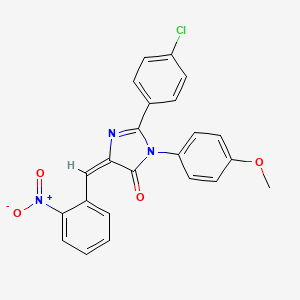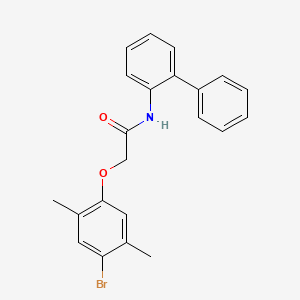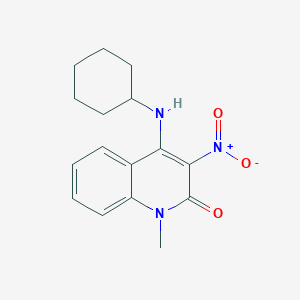![molecular formula C17H12FNO3 B4961835 {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid, also known as CF3Phenoxyacetic acid, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenoxyacetic acids and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid reduces inflammation and pain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been reported to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been reported to reduce blood glucose levels in diabetic animal models. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid in lab experiments is its high purity and good yield. It has also shown promising results in various animal models of diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further studies are needed to fully understand its therapeutic potential.
Future Directions
There are several future directions for the study of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid. One of the directions is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand its mechanism of action and to develop more potent analogs of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid.
Synthesis Methods
The synthesis of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid involves the reaction of 4-hydroxyphenylacetic acid with 3-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with cyanide ion to obtain the final product. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-15-3-1-2-13(9-15)14(10-19)8-12-4-6-16(7-5-12)22-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEODDCRPWASHA-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)


![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)